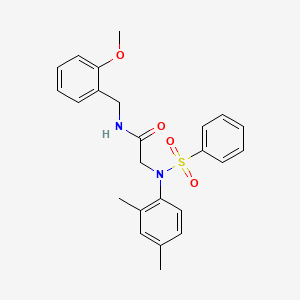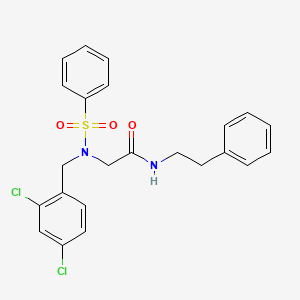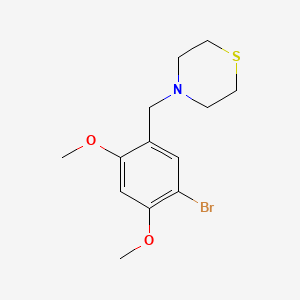![molecular formula C23H29NO4 B5006869 2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B5006869.png)
2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as GW610742, and it belongs to the family of selective peroxisome proliferator-activated receptor delta (PPARδ) agonists. PPARδ is a nuclear receptor that plays an important role in the regulation of lipid metabolism, inflammation, and glucose homeostasis.
Scientific Research Applications
2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide has been studied for its potential applications in various scientific research fields. One of the main applications of this compound is in the field of metabolic disorders. PPARδ agonists have been shown to improve insulin sensitivity, reduce inflammation, and enhance lipid metabolism. Therefore, this compound has been studied for its potential use in treating metabolic disorders such as type 2 diabetes, obesity, and dyslipidemia.
Mechanism of Action
2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide acts as a selective PPARδ agonist. PPARδ is a nuclear receptor that regulates gene expression in response to ligand binding. When activated, PPARδ promotes the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Therefore, this compound activates PPARδ and promotes the expression of genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound promotes lipid metabolism, reduces inflammation, and enhances glucose uptake in adipocytes. In vivo studies have shown that this compound improves insulin sensitivity, reduces body weight, and enhances lipid metabolism in animal models of metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide is its selectivity for PPARδ. This compound does not activate other PPAR isoforms, which reduces the risk of unwanted side effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in animal studies.
Future Directions
There are several future directions for the study of 2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide. One direction is to study its potential use in treating metabolic disorders in humans. Another direction is to study its effects on other tissues and organs, such as the liver, muscle, and brain. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in animal studies.
Synthesis Methods
The synthesis of 2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide involves several steps. The first step is the synthesis of 4-cyclohexylphenol from cyclohexanol. The second step is the synthesis of 4-methoxyphenol from anisole. The third step is the synthesis of 2-(4-cyclohexylphenoxy)ethylamine from 4-cyclohexylphenol and ethylene oxide. The fourth step is the synthesis of 2-(4-methoxyphenoxy)ethylamine from 4-methoxyphenol and ethylene oxide. The final step is the condensation of 2-(4-cyclohexylphenoxy)ethylamine and 2-(4-methoxyphenoxy)ethylamine with acetic anhydride to form this compound.
properties
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-26-20-11-13-21(14-12-20)27-16-15-24-23(25)17-28-22-9-7-19(8-10-22)18-5-3-2-4-6-18/h7-14,18H,2-6,15-17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTRVSHFNVZWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)COC2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-4-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoic acid](/img/structure/B5006787.png)
![2-[3-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5006799.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006802.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (2,4-difluorophenyl)acetate](/img/structure/B5006807.png)


![(2S*,6S*)-2,6-diallyl-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5006828.png)



![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5006863.png)
![2-methoxy-4-[3-(1-piperidinyl)-1-propyn-1-yl]phenol](/img/structure/B5006874.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5006881.png)
![N,N-diethyl-2-[5-(hydroxymethyl)-5-nitro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl]acetamide](/img/structure/B5006890.png)